[(5-Bromo-7-iodoquinolin-8-yl)oxy]acetonitrile
Description
[(5-Bromo-7-iodoquinolin-8-yl)oxy]acetonitrile (CAS: 88757-59-9) is a halogenated quinoline derivative with the molecular formula C₁₁H₆BrIN₂O and a molar mass of 388.99 g/mol . The compound features bromine and iodine substituents at positions 5 and 7 of the quinoline ring, respectively, and an acetonitrile group at position 6. This structural configuration imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
CAS No. |
88757-59-9 |
|---|---|
Molecular Formula |
C11H6BrIN2O |
Molecular Weight |
388.99 g/mol |
IUPAC Name |
2-(5-bromo-7-iodoquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6BrIN2O/c12-8-6-9(13)11(16-5-3-14)10-7(8)2-1-4-15-10/h1-2,4,6H,5H2 |
InChI Key |
IEJNGENFRXEKRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Br)I)OCC#N)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromo-7-iodoquinolin-8-yl)oxy)acetonitrile typically involves the following steps:
Bromination and Iodination: The quinoline ring is first brominated and iodinated at specific positions to introduce the bromine and iodine atoms.
Nitrile Introduction: The acetonitrile group is then introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline ring is replaced by the acetonitrile group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and iodination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The specific conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((5-Bromo-7-iodoquinolin-8-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine or iodine atoms or to convert the nitrile group to an amine.
Substitution: The bromine and iodine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
2-((5-Bromo-7-iodoquinolin-8-yl)oxy)acetonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing quinoline derivatives.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes or inhibitors that target specific enzymes or receptors.
Industry: The compound can be used in the production of dyes, pigments, and other materials that require quinoline derivatives.
Mechanism of Action
The mechanism of action of 2-((5-Bromo-7-iodoquinolin-8-yl)oxy)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and iodine atoms can enhance the compound’s ability to interact with these targets, potentially increasing its potency and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between [(5-Bromo-7-iodoquinolin-8-yl)oxy]acetonitrile and related compounds:
Electronic and Steric Effects
- The larger iodine atom also increases molecular weight and lipophilicity, which may enhance membrane permeability in biological systems.
- Functional Groups : The acetonitrile group (C≡N) is less bulky and more polar than the benzyloxy or acetamide groups in related compounds. This difference influences solubility and reactivity; for example, nitriles are more reactive toward nucleophilic attack than amides .
Stability and Intermolecular Interactions
- The iodine substituent in [(5-Bromo-7-iodoquinolin-8-yl)oxy]acetonitrile may participate in halogen bonding (e.g., I···O/N interactions), as observed in related dibromo-quinoline derivatives .
Biological Activity
[(5-Bromo-7-iodoquinolin-8-yl)oxy]acetonitrile is a compound that belongs to the quinoline family, characterized by its unique structure featuring both bromine and iodine substitutions. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial and anticancer therapies. This article explores the biological activity of [(5-Bromo-7-iodoquinolin-8-yl)oxy]acetonitrile, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of [(5-Bromo-7-iodoquinolin-8-yl)oxy]acetonitrile is CHBrI NO. The presence of halogen atoms (bromine and iodine) significantly influences the compound's reactivity and biological properties.
Research indicates that [(5-Bromo-7-iodoquinolin-8-yl)oxy]acetonitrile interacts with various molecular targets, including enzymes and receptors involved in critical cellular processes. The halogen substitutions enhance its binding affinity to these targets, potentially modulating their activity. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can bind to specific receptors, influencing signal transduction pathways critical for various biological responses.
Antimicrobial Activity
Studies have shown that [(5-Bromo-7-iodoquinolin-8-yl)oxy]acetonitrile exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic | Inhibition Zone (mm) |
|---|---|---|---|
| Staphylococcus aureus | 22 | Amoxiclav | 24 |
| Escherichia coli | 20 | Ciprofloxacin | 23 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
Case Study : A study demonstrated that [(5-Bromo-7-iodoquinolin-8-yl)oxy]acetonitrile reduced viability in breast cancer cells by 50% at a concentration of 10 µM after 48 hours of treatment. This effect was attributed to the activation of p53-mediated pathways, enhancing the expression of pro-apoptotic factors.
Comparative Analysis with Similar Compounds
To understand the uniqueness of [(5-Bromo-7-iodoquinolin-8-yl)oxy]acetonitrile, a comparison with structurally similar compounds is essential.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Bromoquinoline | Lacks iodine; simpler structure | Moderate antimicrobial activity |
| 7-Iodoquinoline | Lacks bromine; different reactivity profile | Lower anticancer activity |
| 2-(5-Bromoquinolin-8-yloxy)acetonitrile | Similar structure without iodine | Reduced binding affinity |
The presence of both bromine and iodine in [(5-Bromo-7-iodoquinolin-8-yl)oxy]acetonitrile enhances its biological activity compared to other derivatives, making it a promising candidate for further pharmacological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
